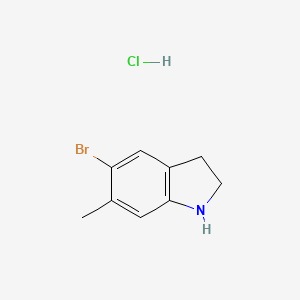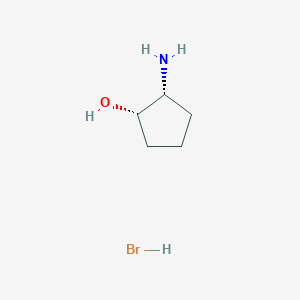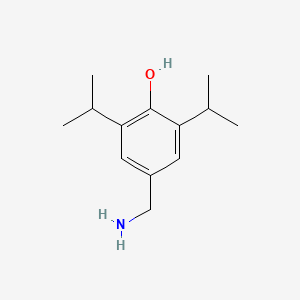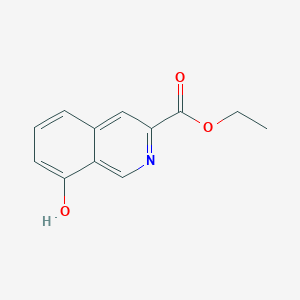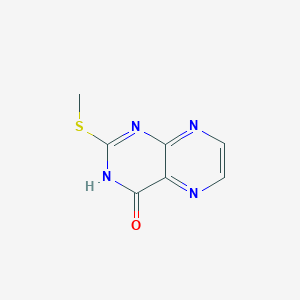
2-(Methylthio)pteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems with nitrogen atoms at specific positions, and they play significant roles in various biological processes. This compound is characterized by the presence of a methylthio group at the second position and a keto group at the fourth position of the pteridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pteridin-4(1H)-one typically involves the reaction of 2-amino-4(3H)-pteridinone with methylthiolating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylthiolation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)pteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 2-(Methylthio)pteridin-4(1H)-ol.
Substitution: Formation of various substituted pteridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylthio)pteridin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme catalysis and as a cofactor in various biochemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor for enzymes, facilitating redox reactions and other biochemical processes. The methylthio group can participate in electron transfer, while the keto group can form hydrogen bonds with active site residues, stabilizing enzyme-substrate complexes.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound without the methylthio and keto groups.
2-Amino-4(3H)-pteridinone: Lacks the methylthio group but has a similar core structure.
6,7-Dimethylpterin: Contains additional methyl groups at different positions.
Uniqueness
2-(Methylthio)pteridin-4(1H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This modification can enhance its interaction with specific enzymes and receptors, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C7H6N4OS |
|---|---|
Peso molecular |
194.22 g/mol |
Nombre IUPAC |
2-methylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4OS/c1-13-7-10-5-4(6(12)11-7)8-2-3-9-5/h2-3H,1H3,(H,9,10,11,12) |
Clave InChI |
XGXBEYPTWXSMTE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NC=CN=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
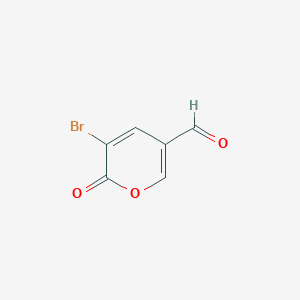
![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)
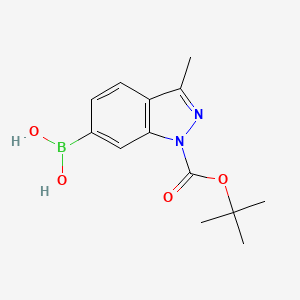
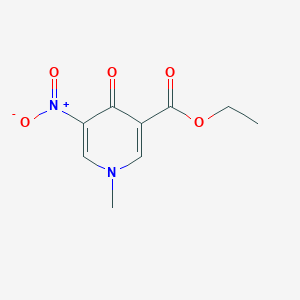

![2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15331485.png)
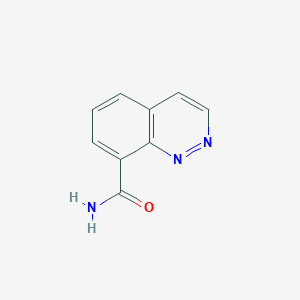
![4-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B15331502.png)
